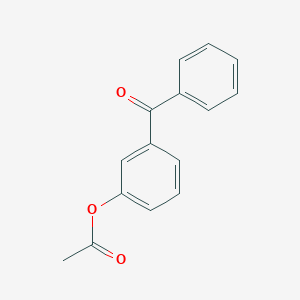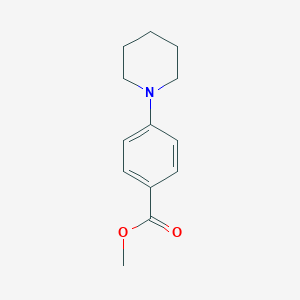![molecular formula C9H17N B077444 (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane CAS No. 13218-09-2](/img/structure/B77444.png)
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane, commonly known as DMABCO, is a bicyclic organic compound that has been extensively researched in the field of organic chemistry. DMABCO is a chiral compound, which means that it exists in two enantiomeric forms, namely (2R,6S)-DMABCO and (2S,6R)-DMABCO. The former enantiomer is the one that has been studied extensively due to its interesting stereochemistry and its potential applications in various fields.
Aplicaciones Científicas De Investigación
DMABCO has been extensively studied in the field of organic chemistry due to its unique stereochemistry and its potential applications in various fields. DMABCO has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of various natural products. DMABCO has also been studied for its potential applications in drug discovery, as it has been shown to exhibit biological activity against various targets.
Mecanismo De Acción
The mechanism of action of DMABCO is not well understood, but it is believed to involve the formation of a complex with the target molecule. The stereochemistry of DMABCO plays a crucial role in its mechanism of action, as the ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-enantiomer has been shown to exhibit different biological activity compared to the (2S,6R)-enantiomer.
Efectos Bioquímicos Y Fisiológicos
DMABCO has been shown to exhibit biological activity against various targets, including enzymes, receptors, and ion channels. DMABCO has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. DMABCO has also been shown to exhibit activity against the GABA-A receptor, a ligand-gated ion channel that is involved in the regulation of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMABCO has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. DMABCO also has a well-defined stereochemistry, which makes it a useful chiral auxiliary in asymmetric synthesis. However, DMABCO also has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on DMABCO, including its potential applications in drug discovery and its use as a chiral auxiliary in asymmetric synthesis. DMABCO could also be studied for its potential applications in materials science, as it has been shown to exhibit interesting physical properties. Additionally, further research could be done to elucidate the mechanism of action of DMABCO and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-DMABCO is a multi-step process that involves the reaction of a bicyclic ketone with an amine. The most common method for the synthesis of ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-DMABCO involves the reaction of 2,5-norbornadiene-2,5-dicarboxylic acid with methylamine in the presence of a catalyst such as triethylamine. The reaction leads to the formation of ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-DMABCO as a white crystalline solid with a melting point of 136-138°C.
Propiedades
Número CAS |
13218-09-2 |
|---|---|
Nombre del producto |
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane |
Fórmula molecular |
C9H17N |
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H17N/c1-7-5-9-3-4-10(7)8(2)6-9/h7-9H,3-6H2,1-2H3/t7-,8+,9? |
Clave InChI |
IMXCYDBCCRSUJB-JVHMLUBASA-N |
SMILES isomérico |
C[C@@H]1CC2CCN1[C@H](C2)C |
SMILES |
CC1CC2CCN1C(C2)C |
SMILES canónico |
CC1CC2CCN1C(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




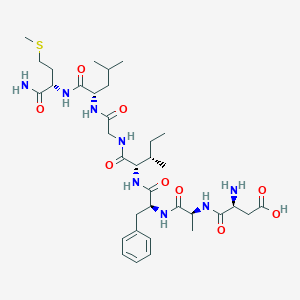
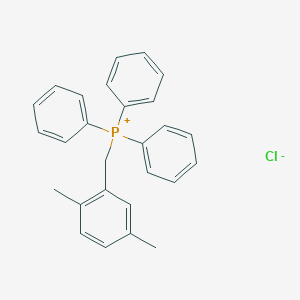
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)
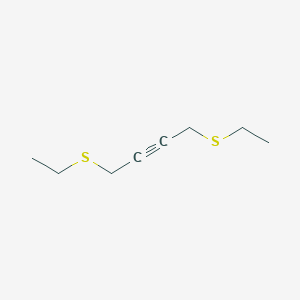
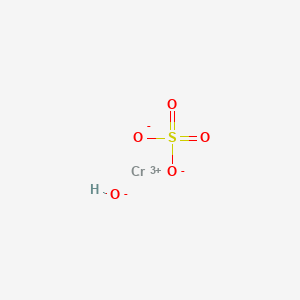
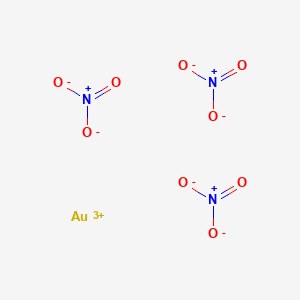
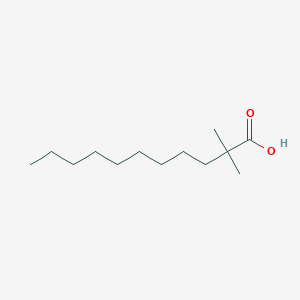
![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)
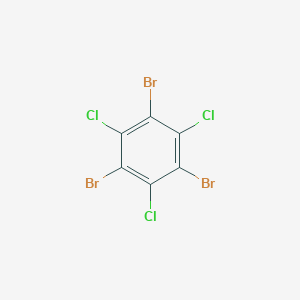
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)

